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Compound of Interest

Compound Name:
2-chloro-N-(3-

cyanophenyl)acetamide

CAS No.: 218288-43-8

Cat. No.: B1348959 Get Quote

Executive Summary
2-Chloro-N-(3-cyanophenyl)acetamide (CAS: 218288-43-8) represents a specialized class of

-chloroacetamide electrophiles used extensively in medicinal chemistry. Its dual-functionality—
comprising a reactive alkyl chloride "warhead" and a modifiable nitrile handle—makes it a
critical scaffold for Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery
(FBDD).

Unlike simple alkyl halides, the acetamide linkage modulates the reactivity of the

-carbon, tuning it for specific cysteine engagement within protein binding pockets while
minimizing non-specific toxicity. This guide details the physicochemical profile, synthesis, and
reactivity logic required to deploy this molecule effectively in drug development campaigns.

Physicochemical Profile
The following data characterizes the core properties relevant to solution-phase synthesis and

biological assay formulation.
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Property Value Technical Note

IUPAC Name
2-chloro-N-(3-

cyanophenyl)acetamide
-

CAS Registry 218288-43-8
Verified via chemical vendor

databases

Molecular Formula -

Molecular Weight 194.62 g/mol
Ideal for fragment libraries

(<300 Da)

Physical State Crystalline Solid
Typically off-white to pale

yellow needles

Solubility DMSO, DMF, MeOH
Poor water solubility; requires

co-solvent for bioassays

LogP (Predicted) ~1.5 - 1.8
Lipophilic enough for cell

permeability

Reactivity Class Soft Electrophile alkylating agent (Cysteine-

selective)

Synthetic Framework
Mechanistic Logic
The synthesis relies on a nucleophilic acyl substitution where the aniline nitrogen of 3-

aminobenzonitrile attacks the carbonyl carbon of chloroacetyl chloride. The choice of base and

solvent is critical:

Base (Triethylamine/Pyridine): Neutralizes the HCl byproduct to drive the equilibrium forward

and prevent protonation of the aniline.

Solvent (DCM/THF): Aprotic solvents are required to prevent hydrolysis of the acid chloride.

Validated Synthesis Protocol
Objective: Synthesis of 2-chloro-N-(3-cyanophenyl)acetamide on a 10 mmol scale.
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Reagents:

3-Aminobenzonitrile (1.18 g, 10 mmol)

Chloroacetyl chloride (1.24 g, 11 mmol, 1.1 eq)

Triethylamine (1.52 g, 15 mmol, 1.5 eq)

Dichloromethane (DCM), anhydrous (50 mL)

Step-by-Step Procedure:

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen

inlet, dissolve 3-aminobenzonitrile in anhydrous DCM (40 mL).

Base Addition: Add triethylamine (TEA) and cool the mixture to 0°C using an ice bath.

Causality: Cooling controls the exotherm of the subsequent acid chloride addition, preventing

side reactions.

Acylation: Dilute chloroacetyl chloride in DCM (10 mL) and add dropwise over 15 minutes.

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by

TLC (Hexane:EtOAc 7:3) for the disappearance of the aniline.

Work-up: Quench with water (50 mL). Separate the organic layer and wash successively with

1N HCl (to remove unreacted amine), saturated

(to remove acid traces), and brine.

Isolation: Dry the organic phase over anhydrous

, filter, and concentrate in vacuo.

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography if

necessary.

Synthesis Visualization[2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Aminobenzonitrile
(Nucleophile)

Tetrahedral
Intermediate

 Nucleophilic Attack 

Chloroacetyl Chloride
(Electrophile)

2-chloro-N-(3-cyanophenyl)acetamide
(Target)

 Elimination of Cl- 

TEA·HCl
(Salt)Triethylamine

(HCl Scavenger)
 Neutralization 

Click to download full resolution via product page

Figure 1: Reaction scheme for the synthesis of the target scaffold via acyl substitution.

Reactivity & Functionalization
The utility of 2-chloro-N-(3-cyanophenyl)acetamide lies in its divergent reactivity. It serves as

a branch point for creating covalent probes or complex heterocycles.

The "Warhead" Mechanism ( )
The

-chloroamide moiety is a "soft" electrophile. In a biological context, it preferentially reacts with
the thiol group of Cysteine residues over the harder nucleophiles (Lysine, Serine).

Mechanism: The sulfur atom attacks the methylene carbon, displacing the chloride ion.

Application: This reaction is the basis for Covalent Fragment Screening, where the molecule

is screened against proteins to find binding pockets containing cysteines.

Nitrile Transformations
The meta-cyano group is not just a passive handle; it is a precursor for:

Tetrazoles: Reaction with sodium azide (

) yields tetrazoles, which are bioisosteres of carboxylic acids.
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Amidines/Quinazolines: Pinner reaction or cyclization with adjacent amino groups allows for

the construction of fused heterocycles.
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Figure 2: Divergent reactivity pathways: Cysteine targeting (biological) vs. Nitrile

functionalization (synthetic).

Applications in Drug Discovery[3]
Targeted Covalent Inhibitors (TCIs)
This molecule acts as a "warhead-linker-ligand" fragment. The 3-cyanophenyl group provides

an aromatic stacking interaction (pi-pi) and a hydrogen bond acceptor (nitrile), while the

chloroacetamide covalently locks the target.

Example Utility: Kinase inhibitors often use this scaffold to target non-catalytic cysteines

(e.g., Cys481 in BTK) to achieve high selectivity and prolonged residence time.

Fragment-Based Screening
In FBDD, libraries of electrophilic fragments are screened using Mass Spectrometry (Intact

Protein MS).
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Protocol: Incubate protein (

) with the fragment (

) for 1-24 hours.

Readout: A mass shift of +158 Da (Fragment MW - HCl) confirms covalent labeling.

Safety & Stability
Hazard Classification:WGK 3 (Severe water hazard). Toxic if swallowed (H301), May cause

an allergic skin reaction (H317).

Handling: Always handle in a fume hood. Chloroacetamides are potent alkylating agents and

can cause contact dermatitis. Wear nitrile gloves and safety goggles.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable

as a solid but can hydrolyze slowly in aqueous solution at high pH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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